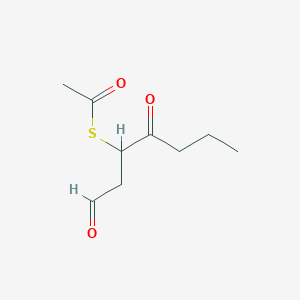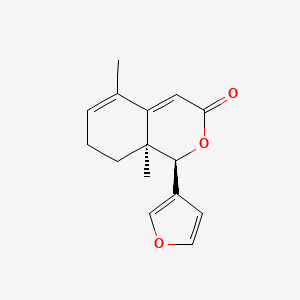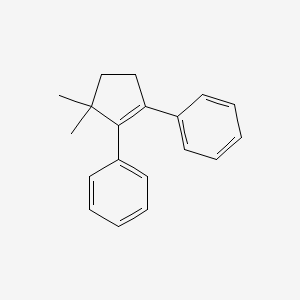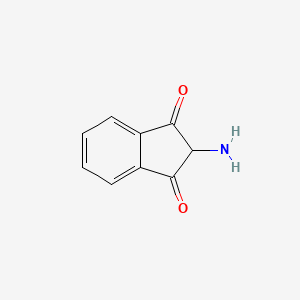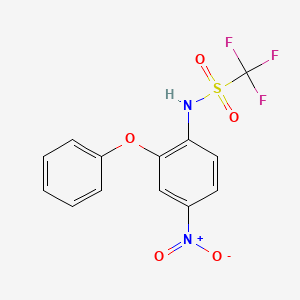
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H9F3N2O5S. It is known for its unique structural properties, which include a trifluoromethyl group, a nitro group, and a phenoxyphenyl group.
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 4-nitro-2-phenoxyaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the final product .
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with cellular components .
The compound’s molecular targets and pathways include enzymes and receptors involved in various biochemical processes. Its ability to modulate these targets makes it a valuable tool in studying cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and a sulfonamide group but lacks the nitro and phenoxyphenyl groups.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound has a trifluoromethyl group and a phenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
55688-12-5 |
|---|---|
Formule moléculaire |
C13H9F3N2O5S |
Poids moléculaire |
362.28 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H9F3N2O5S/c14-13(15,16)24(21,22)17-11-7-6-9(18(19)20)8-12(11)23-10-4-2-1-3-5-10/h1-8,17H |
Clé InChI |
JEOGBPDSHPVJNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


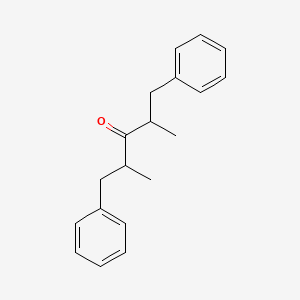
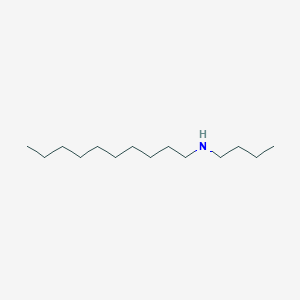
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
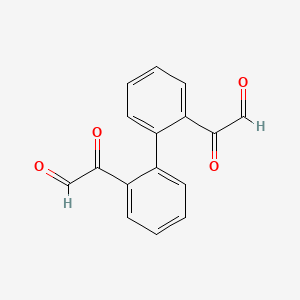
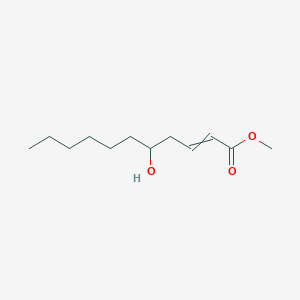
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)
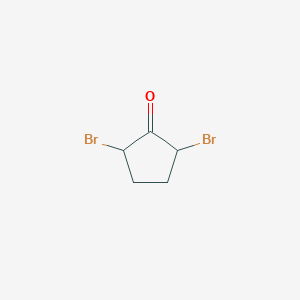
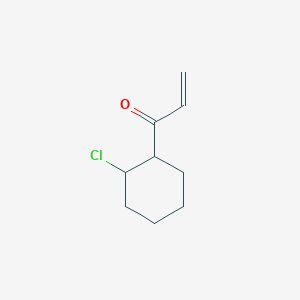
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
